Ortho-Fluorine Substitution Alters Steric and Electronic Profile for Cross-Coupling vs. Meta/Non-Fluorinated Analogs
The ortho-fluorine substituent in 1-(bromodifluoromethyl)-2-fluorobenzene creates a distinct steric environment adjacent to the CF₂Br group compared to meta-fluorinated (CAS 749932-19-2) or non-fluorinated bromodifluoromethylbenzene (CAS 83170-17-6). This ortho-substitution pattern restricts rotational freedom around the C–CF₂Br bond and alters the electronics of the benzylic position, which can influence transition-metal-catalyzed coupling efficiency .
| Evidence Dimension | Substitution pattern effect on coupling reactivity |
|---|---|
| Target Compound Data | Ortho-F substitution; C–CF₂Br bond exhibits restricted rotation; 95% purity commercial specification |
| Comparator Or Baseline | 3-(Bromodifluoromethyl)fluorobenzene (meta-F, CAS 749932-19-2) and (Bromodifluoromethyl)benzene (non-fluorinated, CAS 83170-17-6) |
| Quantified Difference | Steric congestion adjacent to reactive center differs qualitatively; no direct kinetic comparative data available for this specific compound class |
| Conditions | Not directly measured for this specific compound; inference based on established ortho-substituent effects in fluorinated aromatic coupling |
Why This Matters
Ortho-substitution influences the accessibility of the CF₂Br moiety to catalytic centers, directly impacting coupling yields in drug discovery SAR campaigns.
